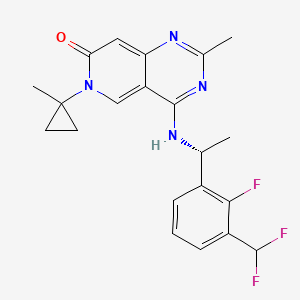

Sos1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H21F3N4O |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-2-methyl-6-(1-methylcyclopropyl)pyrido[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C21H21F3N4O/c1-11(13-5-4-6-14(18(13)22)19(23)24)25-20-15-10-28(21(3)7-8-21)17(29)9-16(15)26-12(2)27-20/h4-6,9-11,19H,7-8H2,1-3H3,(H,25,26,27)/t11-/m1/s1 |

InChI Key |

LJTJIUYTAZPUMG-LLVKDONJSA-N |

Isomeric SMILES |

CC1=NC2=CC(=O)N(C=C2C(=N1)N[C@H](C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C |

Canonical SMILES |

CC1=NC2=CC(=O)N(C=C2C(=N1)NC(C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

Sos1 inhibitor mechanism of action in KRAS-mutant cancer

An In-depth Technical Guide to the Mechanism of Action of SOS1 Inhibitors in KRAS-Mutant Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, yet KRAS has remained a challenging therapeutic target for decades. An alternative strategy has emerged that focuses on inhibiting the upstream activators of KRAS. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that is essential for the activation of KRAS. Small molecule inhibitors that disrupt the SOS1-KRAS interaction have shown significant promise in preclinical models of KRAS-mutant cancers. This technical guide provides a detailed overview of the mechanism of action of SOS1 inhibitors, quantitative data on their efficacy, and detailed protocols for key experimental assays used in their characterization.

The Role of SOS1 in KRAS Activation

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated. SOS1 is a ubiquitously expressed GEF that plays a pivotal role in activating KRAS downstream of receptor tyrosine kinases (RTKs).[2]

The canonical activation pathway is as follows:

-

Ligand Binding and RTK Activation: Growth factors (e.g., EGF, FGF) bind to their respective RTKs, inducing receptor dimerization and autophosphorylation.[3]

-

Adaptor Protein Recruitment: The phosphorylated tyrosine residues on the activated RTK serve as docking sites for the adaptor protein Growth factor receptor-bound protein 2 (GRB2).[4]

-

SOS1 Recruitment and Activation: GRB2, via its SH3 domains, recruits SOS1 to the plasma membrane, bringing it into proximity with membrane-anchored KRAS.[5] This recruitment relieves the autoinhibition of SOS1.

-

Nucleotide Exchange: SOS1 binds to inactive KRAS-GDP and catalyzes the dissociation of GDP. Due to the high intracellular concentration of GTP, GTP then rapidly binds to the nucleotide-free KRAS, leading to its active, signaling-competent state.[2]

-

Downstream Signaling: Active KRAS-GTP engages and activates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[6]

Signaling Pathway Diagram

Core Mechanism of SOS1 Inhibition

SOS1 inhibitors are small molecules designed to directly prevent the activation of KRAS. They function as protein-protein interaction inhibitors.[1][7]

Mechanism:

-

Binding Site: SOS1 inhibitors, such as BI-3406 and MRTX0902, bind to a well-defined hydrophobic pocket within the catalytic CDC25 domain of SOS1.[8][9]

-

Competitive Inhibition: This binding physically obstructs the interaction site for KRAS-GDP. By occupying this pocket, the inhibitor competitively prevents SOS1 from binding to KRAS.[1]

-

Blocked Nucleotide Exchange: Consequently, SOS1 cannot catalyze the exchange of GDP for GTP on KRAS, leading to an accumulation of KRAS in its inactive, GDP-bound state.[8]

-

Downstream Pathway Suppression: The reduction in active KRAS-GTP levels leads to decreased signaling through the MAPK and other effector pathways.[10] This results in an anti-proliferative effect in cancer cells that are dependent on KRAS signaling.[1]

Notably, this mechanism is independent of the specific KRAS mutation type (e.g., G12C, G12D, G12V), making SOS1 inhibitors a potential "pan-KRAS" targeted therapy.[9]

Inhibition Mechanism Diagram

Quantitative Data on SOS1 Inhibitor Activity

The efficacy of SOS1 inhibitors has been quantified in numerous preclinical studies. The tables below summarize key data for prominent inhibitors.

Table 1: In Vitro Activity of SOS1 Inhibitors

| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference(s) |

| MRTX0902 | NCI-H1975 | EGFR Mutant | pERK Inhibition | <100 | [1] |

| PC9 | EGFR Mutant | pERK Inhibition | <100 | [1] | |

| LN229 | PTPN11 Mutant | pERK Inhibition | <100 | [11] | |

| OCI-AML5 | SOS1 Mutant | pERK Inhibition | <100 | [11] | |

| HCC1438 | NF1 Mutant | Proliferation (3D) | <250 | [11] | |

| MKN1 | KRAS WT (amp) | pERK Inhibition | 39.6 | [1] | |

| NCI-H508 | BRAF Class III | Proliferation (3D) | <250 | [11] | |

| BI-3406 | NCI-H358 | KRAS G12C | pERK Inhibition | 4 | [No specific reference] |

| NCI-H358 | KRAS G12C | Proliferation | 24 | [No specific reference] | |

| DLD-1 | KRAS G13D | pERK Inhibition | 24 | [No specific reference] | |

| P7 (Degrader) | CRC Organoids | KRAS Mutant | Proliferation | ~5x lower than BI-3406 | [9][12] |

Table 2: In Vivo Efficacy of SOS1 Inhibitors in Xenograft Models

| Inhibitor | Model | KRAS Mutation | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |

| BI-3406 | MIA PaCa-2 (Pancreas) | G12C | 50 mg/kg BID | ~60% | [10] |

| SW620 (Colorectal) | G12V | 50 mg/kg BID | ~55% | [10] | |

| LoVo (Colorectal) | G13D | 50 mg/kg BID | ~70% | [10] | |

| A549 (NSCLC) | G12S | 50 mg/kg BID | ~50% | [10] | |

| MRTX0902 | MIA PaCa-2 (Pancreas) | G12C | 25 mg/kg BID | 41% | [1] |

| MIA PaCa-2 (Pancreas) | G12C | 50 mg/kg BID | 53% | [1] | |

| RL95-2 (CDX) | SOS1 N233I | 50 mg/kg BID | Significant TGI | [11] | |

| MKN74 (CDX) | NF1 X547 | 50 mg/kg BID | Significant TGI | [11] | |

| BI-3406 + MRTX1133 | KRAS G12D Allograft | G12D | 100 mg/kg + 30 mg/kg | Synergistic, deep reduction | [8] |

Detailed Experimental Protocols

Characterizing SOS1 inhibitors requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

KRAS Activation Pulldown Assay

This assay measures the amount of active, GTP-bound KRAS in cell lysates.

-

Principle: The Ras-binding domain (RBD) of the RAF1 effector protein binds specifically to the GTP-bound conformation of KRAS. Recombinant GST-tagged RAF1-RBD immobilized on agarose beads is used to "pull down" active KRAS from cell lysates. The amount of precipitated KRAS is then quantified by Western blot.[13][14]

-

Materials:

-

Cells of interest (e.g., KRAS-mutant cancer cell line).

-

SOS1 inhibitor and vehicle control (e.g., DMSO).

-

Lysis/Wash Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, plus protease/phosphatase inhibitors).

-

GST-RAF1-RBD agarose beads.[15]

-

Primary antibody: anti-KRAS.

-

Secondary HRP-conjugated antibody.

-

SDS-PAGE equipment and chemiluminescence detection system.

-

Positive/Negative Controls: GTPγS (non-hydrolyzable GTP analog) and GDP.[16]

-

-

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Serum starve overnight to reduce baseline KRAS activation. Treat cells with the SOS1 inhibitor or vehicle for the desired time.

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells on ice with 0.5-1.0 mL of Lysis/Wash Buffer per 10 cm plate. Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 10 minutes at 4°C.[15][16]

-

Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay). Normalize all samples to the same concentration (typically 1 mg/mL).

-

Affinity Precipitation (Pulldown):

-

Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 min). Aspirate the supernatant. Wash the bead pellet 3 times with 0.5 mL of Lysis/Wash Buffer, pelleting the beads each time.[15]

-

Elution and Analysis:

-

After the final wash, carefully remove all supernatant. Resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer.[15]

-

Boil samples for 5 minutes.

-

Load samples onto a polyacrylamide gel for SDS-PAGE, followed by transfer to a PVDF membrane.

-

Probe the membrane with an anti-KRAS primary antibody and subsequently with a secondary HRP-conjugated antibody.

-

Visualize bands using a chemiluminescence substrate and quantify band intensity. A decrease in band intensity in inhibitor-treated samples compared to vehicle indicates reduced KRAS activation.

-

-

Experimental Workflow Diagram

Cellular Thermal Shift Assay (CETSA)

This assay confirms direct binding of the inhibitor to the SOS1 protein in a cellular context.

-

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In CETSA, intact cells or cell lysates are treated with a compound, heated across a temperature gradient, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting temperature (Tm) to a higher value indicates target engagement.[17][18]

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293) to ~80% confluency. Harvest and resuspend cells to a concentration of 1-2 x 10^6 cells/mL. Treat one aliquot with the SOS1 inhibitor and another with vehicle (DMSO) for 1 hour at 37°C.[18]

-

Heating: Aliquot the treated cell suspensions into separate PCR tubes or a 96-well PCR plate for each temperature point. Heat the samples for 3-5 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermocycler. Include an unheated control sample.[19]

-

Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20]

-

Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble SOS1 protein at each temperature point by Western blot, probing with an anti-SOS1 antibody.

-

Data Interpretation: Quantify the band intensities and plot them against temperature for both vehicle- and inhibitor-treated samples. The inhibitor-treated sample should show a rightward shift in the melting curve, indicating an increase in the thermal stability of SOS1 upon inhibitor binding.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

This biophysical technique provides quantitative data on binding affinity (KD) and kinetics (kon, koff).

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A ligand (e.g., purified SOS1 protein) is immobilized on the chip. An analyte (e.g., purified KRAS protein or the inhibitor) is flowed over the surface. Binding of the analyte to the ligand changes the mass on the surface, which alters the refractive index, generating a real-time signal measured in Resonance Units (RU).[21]

-

Methodology:

-

Chip Preparation: Select a suitable sensor chip (e.g., CM5). Activate the surface using a 1:1 mixture of NHS/EDC.

-

Ligand Immobilization: Immobilize purified recombinant SOS1 protein onto the sensor surface via amine coupling to achieve a desired density (e.g., 3000-5000 RU). Deactivate remaining active esters with ethanolamine.[22]

-

Analyte Injection: Prepare a series of dilutions of the analyte (SOS1 inhibitor) in running buffer. Inject the analyte solutions over the ligand-coated surface at a constant flow rate, typically starting with the lowest concentration.

-

Data Collection: Record the sensorgram, which shows an association phase during injection and a dissociation phase when running buffer is flowed over the chip.

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte without denaturing the immobilized ligand.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

SOS1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay directly measures the catalytic activity of SOS1.

-

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on KRAS. In the absence of SOS1, this exchange is slow. SOS1 catalyzes the rapid release of BODIPY-FL-GDP, which can be measured as a change in fluorescence.[23][24]

-

Methodology:

-

Reagent Preparation: Prepare purified recombinant KRAS and the catalytic domain of SOS1. Pre-load KRAS with BODIPY-FL-GDP.

-

Reaction Setup: In a microplate, combine KRAS pre-loaded with BODIPY-FL-GDP, a high concentration of unlabeled GTP, and the SOS1 inhibitor at various concentrations.

-

Initiate Reaction: Add the SOS1 catalytic domain to initiate the exchange reaction.

-

Fluorescence Reading: Monitor the decrease in fluorescence over time using a plate reader. The fluorescence decreases as the fluorescent GDP is released from KRAS and replaced by unlabeled GTP.[24]

-

Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the rates against inhibitor concentration and fit to a dose-response curve to determine the IC50 value for inhibition of GEF activity.

-

Conclusion and Future Directions

SOS1 inhibitors represent a highly promising, rational approach to targeting KRAS-driven cancers. By directly blocking the protein-protein interaction that leads to KRAS activation, these agents effectively suppress downstream oncogenic signaling. The pan-KRAS nature of this mechanism offers a significant advantage. Preclinical data strongly support their anti-tumor activity, particularly in combination with other agents that target the MAPK pathway, such as MEK or direct KRAS G12C inhibitors.[25] This combination strategy helps overcome the adaptive resistance that often limits the efficacy of single-agent MAPK pathway inhibitors.[6] Future research will focus on optimizing the clinical development of these agents, identifying predictive biomarkers of response, and exploring novel combinations to achieve durable clinical benefit for patients with KRAS-mutant tumors.

References

- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 4. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. verastem.com [verastem.com]

- 12. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. abcam.com [abcam.com]

- 16. hoelzel-biotech.com [hoelzel-biotech.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. path.ox.ac.uk [path.ox.ac.uk]

- 22. dhvi.duke.edu [dhvi.duke.edu]

- 23. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]

The Central Role of Sos1 in RAS Signaling: A Technical Guide for Researchers

Abstract

The Son of sevenless homolog 1 (Sos1) is a ubiquitously expressed guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS GTPases, central regulators of cellular proliferation, differentiation, and survival.[1] Dysregulation of Sos1 activity is implicated in developmental disorders, such as Noonan syndrome, and contributes to the pathogenesis of various cancers by promoting aberrant RAS signaling.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms governing Sos1-mediated RAS activation, presents key quantitative data on protein-protein interactions and enzymatic activity, details common experimental protocols for studying Sos1 function, and offers visualizations of the critical pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of RAS biology and the development of novel therapeutics targeting this critical signaling node.

Introduction to Sos1 and its Domain Architecture

Sos1 is a large, multidomain protein that integrates upstream signals from receptor tyrosine kinases (RTKs) to catalyze the exchange of GDP for GTP on RAS proteins, thereby switching them to their active, signal-transducing state.[1][4] The sophisticated regulation of Sos1 activity is dictated by its complex domain architecture, which includes regions responsible for autoinhibition, membrane recruitment, and catalytic activity.

The primary domains of Sos1 include:

-

Histone Fold (HF) Domain: Located at the N-terminus, this domain is involved in maintaining the autoinhibited conformation of Sos1.[5]

-

Dbl Homology (DH) and Pleckstrin Homology (PH) Domains: These domains work in concert and are implicated in the activation of RAC, a member of the RHO family of small GTPases. The PH domain also contributes to membrane localization by interacting with phospholipids.[5][6]

-

RAS Exchanger Motif (REM) and CDC25 Homology Domains: These two domains form the catalytic core of Sos1. The CDC25 domain contains the catalytic site for RAS nucleotide exchange, while the REM domain plays a crucial role in the allosteric activation of Sos1.[7]

-

Proline-Rich (PR) Domain: Situated at the C-terminus, this domain contains multiple PxxP motifs that serve as binding sites for the SH3 domains of the adaptor protein Grb2.[5]

Mechanism of Sos1-Mediated RAS Activation

The activation of RAS by Sos1 is a tightly regulated, multi-step process that involves membrane recruitment, release of autoinhibition, and allosteric potentiation of its GEF activity.

Recruitment to the Plasma Membrane

In quiescent cells, Sos1 resides in the cytoplasm in an autoinhibited state.[8] Upon stimulation of RTKs by growth factors, the adaptor protein Grb2 is recruited to phosphorylated tyrosine residues on the activated receptor or associated docking proteins.[9] Grb2, which is constitutively bound to the proline-rich domain of Sos1, translocates the Sos1-Grb2 complex to the plasma membrane, bringing Sos1 into proximity with its substrate, RAS.[10]

Release of Autoinhibition and Allosteric Activation

Once at the membrane, Sos1 undergoes a conformational change that alleviates autoinhibition. This process is facilitated by interactions with membrane lipids and is critically enhanced by a positive feedback mechanism involving RAS-GTP.[8][11] Sos1 possesses two distinct RAS binding sites: a catalytic site within the CDC25 domain and an allosteric site located in the REM domain.[7] The binding of a RAS-GTP molecule to the allosteric site induces a conformational change in the catalytic domain, significantly increasing its affinity for RAS-GDP and accelerating the rate of nucleotide exchange by up to several hundred-fold.[3][12] This allosteric activation creates a robust positive feedback loop, leading to a rapid and localized amplification of RAS signaling.

Quantitative Data on Sos1 Interactions and Activity

The interactions of Sos1 with its binding partners and its enzymatic activity have been quantified using various biophysical and biochemical techniques. The following tables summarize key data from the literature.

| Interacting Proteins | Technique | Affinity (Kd) / IC50 | Reference(s) |

| Sos1 - Grb2 (SH3 domains) | Isothermal Titration Calorimetry (ITC) | Kd1: 1.2 µM, Kd2: 4.0 µM | [9] |

| Sos1 - Grb2 (full length) | Isothermal Titration Calorimetry (ITC) | Kd: 22 µM (for a Sos1 peptide) | [9] |

| Sos1 - KRAS | Surface Plasmon Resonance (SPR) | KD: 95.9 nM (for inhibitor SIAIS562055 binding to Sos1) | [13] |

| Sos1 - RAS (catalytic site) | Not specified | - | - |

| Sos1 - RAS-GTP (allosteric site) | Not specified | - | - |

| BAY-293 (Sos1 inhibitor) | Biochemical Assay | IC50: 21 nM (for KRAS-Sos1 interaction) | [14] |

Note: Quantitative data for Sos1-RAS interactions at the catalytic and allosteric sites are often complex and dependent on the specific constructs and experimental conditions used. The allosteric binding of RAS-GTP is known to dramatically increase the catalytic efficiency of Sos1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Sos1.

In Vitro GEF Activity Assay (Fluorescence-Based)

This assay measures the ability of Sos1 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-FL-GDP) for unlabeled GTP on RAS. The fluorescence of the analog changes upon its release from RAS, allowing for real-time monitoring of the exchange reaction.

Materials:

-

Purified recombinant Sos1 protein (catalytic domain or full-length)

-

Purified recombinant RAS protein

-

Fluorescent GDP analog (e.g., mant-GDP, BODIPY-FL-GDP)

-

GTP solution

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)

-

Fluorometer

Protocol:

-

Load RAS with fluorescent GDP: Incubate RAS protein with a molar excess of the fluorescent GDP analog in the dark for at least 1 hour at 4°C to allow for nucleotide loading.

-

Remove excess nucleotide: Pass the RAS-fluorescent GDP mixture through a desalting column to remove unbound fluorescent GDP.

-

Set up the reaction: In a fluorometer cuvette, add the assay buffer and the RAS-fluorescent GDP complex to a final concentration of typically 1 µM.

-

Initiate the reaction: Add the purified Sos1 protein to the cuvette to initiate the GEF reaction. For control experiments, add buffer instead of Sos1.

-

Monitor fluorescence: Immediately start monitoring the change in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Add excess GTP: To measure the maximal exchange, add a large excess of unlabeled GTP (e.g., 200 µM) to the reaction. The fluorescence signal will change as the fluorescent GDP is displaced.

-

Data analysis: Calculate the initial rate of the reaction from the linear phase of the fluorescence change. This rate is proportional to the GEF activity of Sos1.

Co-Immunoprecipitation (Co-IP) of Sos1 and Grb2

This technique is used to demonstrate the in vivo interaction between Sos1 and Grb2 in cell lysates.

Materials:

-

Cultured cells expressing endogenous or tagged Sos1 and Grb2

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Antibody specific to either Sos1 or Grb2 for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Antibodies for Western blot detection (anti-Sos1 and anti-Grb2)

Protocol:

-

Cell Lysis: Lyse cultured cells with ice-cold lysis buffer.[15]

-

Clarify Lysate: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 30-60 minutes to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[16]

-

Immunoprecipitation: Add the primary antibody (e.g., anti-Grb2) to the cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the immunoprecipitated proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both Sos1 and Grb2 to detect the co-immunoprecipitated proteins.[17]

RAS Activation Assay (Pull-down)

This assay measures the levels of active, GTP-bound RAS in cell lysates. It utilizes the RAS-binding domain (RBD) of RAF1, which specifically binds to RAS-GTP.[18]

Materials:

-

Cultured cells, stimulated as desired

-

Lysis/Wash Buffer (provided in commercial kits)

-

GST-RAF1-RBD fusion protein coupled to agarose beads

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Anti-RAS antibody for Western blot

Protocol:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Clarify Lysate: Centrifuge the lysate and collect the supernatant. Determine the protein concentration.

-

Affinity Precipitation: Incubate the cell lysate with GST-RAF1-RBD beads for 1 hour at 4°C with gentle rotation.[18]

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound RAS-GTP by boiling the beads in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using a pan-RAS antibody. A sample of the total cell lysate should be run in parallel to determine the total amount of RAS protein.[19]

Sos1 in Disease and as a Therapeutic Target

Given its critical role in RAS activation, it is not surprising that dysregulation of Sos1 is associated with human diseases.

-

Noonan Syndrome: Germline gain-of-function mutations in the SOS1 gene are a major cause of Noonan syndrome, a developmental disorder characterized by distinctive facial features, congenital heart defects, and short stature.[2][20] These mutations often occur in regions that disrupt the autoinhibited conformation of Sos1, leading to a hyperactive protein and increased RAS-MAPK signaling.[21]

-

Cancer: While somatic mutations in SOS1 are rare in cancer, the protein is a critical activator of both wild-type and mutant RAS isoforms.[3] In cancers driven by mutant KRAS, Sos1 activity is often required for maximal signaling output. Therefore, inhibiting the Sos1-RAS interaction has emerged as a promising therapeutic strategy. Several small molecule inhibitors that bind to a pocket on Sos1 and disrupt its interaction with RAS have been developed and are in preclinical and clinical development.[1][22][23]

Conclusion

Sos1 is a master regulator of the RAS signaling pathway, employing a sophisticated series of molecular events to ensure tight control over RAS activation. Its recruitment to the plasma membrane via the Grb2 adaptor protein, coupled with a powerful allosteric activation mechanism, allows for the rapid and robust amplification of growth signals. The critical role of Sos1 in both normal development and disease underscores its importance as a subject of ongoing research and a promising target for therapeutic intervention in RAS-driven cancers and other disorders. This guide provides a foundational understanding of Sos1 biology and equips researchers with the necessary knowledge and protocols to further investigate its complex role in cellular signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. SOS1 Mutations in Noonan Syndrome: Molecular Spectrum, Structural Insights on Pathogenic Effects, and Genotype–Phenotype Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Activation of multiple signaling pathways causes developmental defects in mice with a Noonan syndrome–associated Sos1 mutation [jci.org]

- 4. Molecular kinetics. Ras activation ... | Article | H1 Connect [archive.connect.h1.co]

- 5. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. One-way membrane trafficking of SOS in receptor-triggered Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Ras activation by SOS: Allosteric regulation by altered fluctuation dynamics [escholarship.org]

- 12. Allosteric autoactivation of SOS and its kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 14. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. researchgate.net [researchgate.net]

- 18. Active Ras Detection Kit | Cell Signaling Technology [cellsignal.com]

- 19. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 20. Germline gain-of-function mutations in SOS1 cause Noonan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. osti.gov [osti.gov]

- 22. gdch.app [gdch.app]

- 23. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

Discovery and Synthesis of Novel Sos1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Son of sevenless homolog 1 (Sos1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a compelling target for therapeutic intervention in cancers driven by aberrant RAS signaling. By catalyzing the exchange of GDP for GTP on RAS proteins, Sos1 promotes the active, signal-transducing state of RAS. In many cancers, particularly those with KRAS mutations, the activity of Sos1 is a key driver of tumor cell proliferation and survival.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel Sos1 inhibitors, with a focus on key compounds that have shown promise in preclinical and clinical development.

The Sos1 Signaling Pathway

Sos1 is a critical node in the RAS/MAPK signaling pathway. Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), Sos1 is recruited to the cell membrane where it interacts with RAS proteins. This interaction facilitates the release of GDP from RAS, allowing GTP to bind and activate downstream effector pathways, most notably the RAF-MEK-ERK cascade, which plays a central role in cell proliferation, differentiation, and survival. Inhibiting the Sos1-KRAS interaction is a key strategy to downregulate this oncogenic signaling.

Key Sos1 Inhibitors and Their Properties

Several small molecule inhibitors targeting the Sos1-KRAS interaction have been developed. These compounds typically bind to a pocket on Sos1, allosterically preventing its interaction with KRAS. The following tables summarize the quantitative data for some of the most well-characterized Sos1 inhibitors.

Table 1: Biochemical Activity of Sos1 Inhibitors

| Compound | Target | Assay Format | IC50 (nM) | Ki (nM) | Reference |

| BI-3406 | Sos1-KRAS Interaction | HTRF | 6 | - | [2] |

| BAY-293 | Sos1-KRAS Interaction | HTRF | 21 | - | [3][4][5] |

| MRTX0902 | Sos1-KRAS Interaction | HTRF | 15 | 2.1 | [6] |

| BI-1701963 | Sos1-KRAS Interaction | Not specified | Potent (details not disclosed) | - | [7] |

| Compound 13c | Sos1-KRAS Interaction | Biochemical | 3.9 | - | [8] |

Table 2: Cellular Activity of Sos1 Inhibitors

| Compound | Cell Line | KRAS Mutation | Assay | IC50 (nM) | Reference |

| BI-3406 | NCI-H358 | G12C | RAS-GTP levels | 83-231 | [2] |

| BI-3406 | A549 | G12S | RAS-GTP levels | 83-231 | [2] |

| BAY-293 | K-562 | WT | pERK inhibition | ~180 | [3] |

| BAY-293 | Calu-1 | G12C | pERK inhibition | >1000 | [3] |

| MRTX0902 | MIA PaCa-2 | G12C | Cell Viability (3D) | Not specified | [6] |

| Compound 13c | DLD-1 | G13D | pERK inhibition | 21 | [8] |

Table 3: Pharmacokinetic Properties of Selected Sos1 Inhibitors

| Compound | Species | Administration | Bioavailability (%) | Key Findings | Reference |

| BI-3406 | Rodent | Oral | Good | Suitable for in vivo testing | [1][2] |

| Compound 13c | Beagle | Oral | 86.8 | Favorable PK profile | [8] |

| MRTX0902 | Not specified | Oral | Orally bioavailable | Brain penetrant | [6] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the discovery and characterization of novel Sos1 inhibitors. Below are methodologies for key assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Sos1-KRAS Interaction

This biochemical assay is a primary screening method to identify compounds that disrupt the protein-protein interaction between Sos1 and KRAS.

Principle: The assay utilizes tagged recombinant Sos1 and KRAS proteins. An anti-tag antibody labeled with a donor fluorophore (e.g., Terbium cryptate) binds to one protein, while another anti-tag antibody labeled with an acceptor fluorophore (e.g., XL665) binds to the other. When Sos1 and KRAS interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.[9][10][11]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare assay buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% BSA, and 0.0025% NP40.[12]

-

Dilute recombinant His-tagged Sos1 and GST-tagged KRAS (e.g., G12C mutant) to their final working concentrations in the assay buffer.

-

Dilute anti-His-Tb and anti-GST-XL665 antibodies in the detection buffer.

-

-

Assay Procedure (384-well plate format):

-

Dispense 2 µL of test compound or DMSO control into the wells.

-

Add 4 µL of the diluted Sos1 protein solution to each well.

-

Add 4 µL of the diluted KRAS protein solution, pre-mixed with GTP, to each well.[9]

-

Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Add 10 µL of the pre-mixed detection antibody solution to each well.

-

Seal the plate and incubate for 2 hours to overnight at room temperature.[11]

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Normalize the data to the DMSO control (100% activity) and a background control (0% activity).

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular pERK Inhibition Assay

This cell-based assay assesses the ability of a Sos1 inhibitor to block the downstream signaling of the RAS/MAPK pathway.

Principle: Inhibition of Sos1 is expected to decrease the levels of activated, GTP-bound RAS, leading to reduced phosphorylation of downstream kinases, including ERK. This assay measures the levels of phosphorylated ERK (pERK) in cells treated with a Sos1 inhibitor.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed a KRAS-dependent cancer cell line (e.g., NCI-H358, MIA PaCa-2) in 96-well plates and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.

-

Treat the cells with a serial dilution of the Sos1 inhibitor or DMSO control for a specified time (e.g., 1-24 hours).

-

For some experiments, stimulate the cells with a growth factor like EGF to induce pathway activation.[2]

-

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

-

Clarify the lysates by centrifugation.

-

-

pERK Detection (Western Blot or ELISA-based methods):

-

Western Blot:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against pERK and total ERK (as a loading control).

-

Incubate with a secondary antibody and detect the signal using a suitable chemiluminescence substrate.

-

Quantify the band intensities to determine the pERK/total ERK ratio.

-

-

ELISA/HTRF:

-

Use a commercially available kit to quantify pERK and total ERK levels in the cell lysates. These assays are often in a 96- or 384-well format and provide a quantitative readout.

-

-

-

Data Analysis:

-

Normalize the pERK signal to the total ERK signal.

-

Calculate the percentage of pERK inhibition relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Synthesis of Sos1 Inhibitors

The chemical synthesis of Sos1 inhibitors often involves multi-step sequences. While detailed, step-by-step protocols are often proprietary, the general synthetic strategies for key scaffolds have been published.

Synthesis of Quinazoline-based Inhibitors (e.g., BI-3406, BAY-293)

The synthesis of these inhibitors typically involves the construction of the core quinazoline ring system, followed by the introduction of the various substituents. For example, the synthesis of MRTX0902, which shares a similar scaffold, involves an iterative SNAr (Nucleophilic Aromatic Substitution) process.[14] The synthesis of BI-3406 is described in detail in the supplementary information of Hofmann et al., 2021.[2]

Future Directions

The field of Sos1 inhibitor discovery is rapidly evolving. Current research focuses on:

-

Improving selectivity and potency: Developing inhibitors with higher affinity for Sos1 and greater selectivity over other proteins, including the closely related Sos2.

-

Overcoming resistance: Investigating mechanisms of resistance to Sos1 inhibitors and developing combination therapies to overcome them. Combining Sos1 inhibitors with direct KRAS inhibitors (e.g., for G12C mutants) or MEK inhibitors has shown synergistic effects.[7][15]

-

Targeted degradation (PROTACs): Designing proteolysis-targeting chimeras (PROTACs) that induce the degradation of Sos1, which may offer a more sustained and potent therapeutic effect compared to traditional inhibitors.[16]

-

Clinical development: Advancing the most promising Sos1 inhibitors, such as BI-1701963, through clinical trials to evaluate their safety and efficacy in cancer patients.[17][18][19]

The continued exploration of novel scaffolds and therapeutic strategies targeting Sos1 holds great promise for the development of new and effective treatments for RAS-driven cancers.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]

- 5. BAY-293 is a Selective KRas-SOS1 Inhibitor for RAS-Driven Tumors Treatment | MedChemExpress [medchemexpress.eu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 10. revvity.com [revvity.com]

- 11. blossombio.com [blossombio.com]

- 12. Assay in Summary_ki [ww.w.bindingdb.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Boehringer Ingelheim And Mirati Therapeutics Announce Clinical Collaboration To Study BI 1701963, A SOS1::pan-KRAS Inhibitor In Combination With MRTX849, A KRAS G12C Selective Inhibitor [prnewswire.com]

- 16. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. ascopubs.org [ascopubs.org]

A Structural Biology Perspective on Sos1-Inhibitor Complexes: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The Son of Sevenless homolog 1 (Sos1) is a critical guanine nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell proliferation and survival.[1] Hyperactivation of the RAS/MAPK pathway, often due to mutations in RAS genes, is a hallmark of many human cancers.[2] Consequently, inhibiting Sos1-mediated RAS activation has emerged as a promising therapeutic strategy.[3] This guide provides an in-depth overview of the structural biology of Sos1 in complex with its inhibitors, focusing on the molecular mechanisms, quantitative binding data, and the experimental protocols used for their characterization.

The Sos1 Signaling Pathway

Sos1 acts as a crucial intermediary in cellular signaling cascades initiated by receptor tyrosine kinases (RTKs).[4] Upon growth factor binding, activated RTKs recruit the Grb2-Sos1 complex to the plasma membrane.[4] This relocalization allows Sos1 to engage with membrane-bound RAS, catalyzing the exchange of GDP for GTP and thereby switching RAS to its active, signal-propagating state.[5] Active RAS then triggers downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade, which drives cell growth, differentiation, and survival.[1][6] Sos1 inhibitors are designed to block the interaction between Sos1 and RAS, preventing this activation cycle.[1]

Mechanism and Structural Basis of Inhibition

Sos1 inhibitors typically do not bind to the catalytic site itself but rather to an allosteric pocket on the surface of Sos1, immediately adjacent to the RAS binding site.[7][8] By occupying this pocket, the small molecules create a steric hindrance that physically prevents the formation of the Sos1-RAS protein-protein interaction (PPI).[7][9] This disruption blocks the reloading of RAS with GTP, effectively down-regulating the entire MAPK pathway.[7]

Crystal structures of Sos1 in complex with various inhibitors have been instrumental in elucidating this mechanism. For example, the structure of Sos1 with BAY-293 (PDB: 5OVI) and MRTX0902 (PDB: 7UKR) reveals that the inhibitors bind to a pocket on the CDC25 domain.[8][9] This binding mode prevents key interactions, such as the stacking between Sos1's Tyr884 and KRAS's Arg73, which are necessary for complex formation.[8]

Quantitative Data on Sos1 Inhibitors

The potency of Sos1 inhibitors is quantified through various biochemical and cellular assays. Key metrics include the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce a biological process by 50%, and the dissociation constant (KD) or inhibitory constant (Ki), which reflect the binding affinity between the inhibitor and Sos1.

| Inhibitor | Target/Assay | IC₅₀ (nM) | KD/Ki (nM) | Reference |

| BAY-293 (Compound 23) | KRAS-Sos1 Interaction | 21 | 36 (KD) | [2][7] |

| MRTX0902 | Sos1-mediated GTP Exchange | 15 | 2.1 (Ki) | [10] |

| MRTX0902 | Sos1:KRASWT Interaction | 13.8 | - | [10] |

| MRTX0902 | Sos1:KRASG12C Interaction | 30.7 | - | [10] |

| Compound 1 | KRASWT-Sos1 Interaction | submicromolar | - | [7] |

| BI-3406 | SOS1::KRAS(G12C) Interaction | 8.3 | - | [11] |

| Compound 14 (tetra-cyclic) | SOS1::KRAS(G12C) Interaction | 6.0 | - | [11] |

Key Experimental Protocols

The discovery and characterization of Sos1 inhibitors rely on a suite of biophysical, biochemical, and structural biology techniques. A typical workflow involves high-throughput screening followed by detailed characterization of hits.

Protocol: X-ray Crystallography of a Sos1-Inhibitor Complex

This protocol provides a generalized methodology for determining the crystal structure of the Sos1 catalytic domain in complex with a small-molecule inhibitor, based on published methods.[7][12][13]

-

Protein Expression and Purification:

-

The human Sos1 catalytic domain (e.g., residues 564-1049) is cloned into an expression vector (e.g., pET) with a purification tag (e.g., His-tag).

-

The construct is expressed in a suitable host, typically E. coli BL21(DE3) cells.

-

Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.

-

Cells are harvested, lysed, and the protein is purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA), ion exchange, and size-exclusion chromatography.

-

-

Complex Formation and Crystallization:

-

The purified Sos1 protein is concentrated to approximately 10 mg/mL in a buffer solution (e.g., 20 mM HEPES, 2 mM MgCl₂, 2 mM DTT, pH 7.5).[12][13]

-

The inhibitor, dissolved in a solvent like DMSO, is added to the protein solution at a slight molar excess (e.g., 1:1.2 protein-to-inhibitor ratio) and incubated.

-

Crystallization screening is performed using the hanging drop vapor diffusion method at room temperature.[13] Drops containing the protein-inhibitor complex are mixed with reservoir solutions from commercial screens (e.g., JCSG+).

-

A typical hit condition might be 0.1 M phosphate citrate pH 4.2, with 30-40% (v/v) PEG 300.[12][13]

-

-

Data Collection and Structure Determination:

-

Crystals are harvested and flash-cooled in liquid nitrogen, often using the mother liquor as a cryoprotectant.[12]

-

X-ray diffraction data are collected at a synchrotron beamline.

-

Data are processed using software like iMOSFLM or XDS.[12]

-

The structure is solved by molecular replacement using a known apo-Sos1 structure (e.g., PDB ID 1BKD) as a search model.

-

The model is refined using software such as REFMAC or PHENIX, and the inhibitor is manually built into the resulting electron density maps using Coot.[12]

-

Protocol: Homogeneous Time Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to measure the disruption of the Sos1-KRAS interaction or the inhibition of Sos1-mediated nucleotide exchange.[10]

-

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665). When tagged proteins are in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a specific signal. An inhibitor that disrupts this proximity will decrease the HTRF signal.

-

Materials:

-

Purified, tagged recombinant human Sos1 protein (e.g., His-tagged).

-

Purified, tagged recombinant human KRAS protein (e.g., GST-tagged).

-

Anti-tag antibodies conjugated to HTRF donor and acceptor fluorophores (e.g., Anti-His-Europium and Anti-GST-d2).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4).

-

Test compounds (inhibitors) serially diluted in DMSO.

-

-

Procedure (PPI Disruption Assay):

-

Add a constant concentration of His-Sos1 and GST-KRAS to the wells of a low-volume 384-well plate.

-

Add serial dilutions of the test inhibitor or DMSO (vehicle control).

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow binding to reach equilibrium.

-

Add the HTRF detection antibody mix (Anti-His-Europium and Anti-GST-d2).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated.

-

Data are normalized to controls (0% inhibition for DMSO, 100% inhibition for a known potent inhibitor or no protein).

-

The normalized data are plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

-

Conclusion

The structural and biochemical investigation of Sos1-inhibitor complexes has provided a clear rationale for targeting the Sos1-RAS interaction in oncology. Potent and selective inhibitors have been developed that allosterically block this interaction, leading to the suppression of oncogenic signaling. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to further explore this therapeutic avenue, design novel inhibitors, and understand the intricate mechanisms of RAS pathway regulation.

References

- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction | Semantic Scholar [semanticscholar.org]

- 4. rupress.org [rupress.org]

- 5. SOS1 - Wikipedia [en.wikipedia.org]

- 6. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-vitro Characterization of Sos1 Inhibitor BI-3406: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of BI-3406, a potent and selective small-molecule inhibitor of the Son of sevenless 1 (Sos1). BI-3406 targets the catalytic domain of Sos1, preventing its interaction with KRAS and thereby inhibiting the formation of active, GTP-loaded KRAS.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts in KRAS-driven cancers.

Mechanism of Action and Biochemical Profile

BI-3406 is an orally bioavailable inhibitor that selectively binds to the catalytic site of Sos1.[1][4] This binding sterically hinders the interaction between Sos1 and GDP-loaded RAS, thus inhibiting the guanine nucleotide exchange factor (GEF) activity of Sos1.[1][5] Consequently, the formation of GTP-loaded, active KRAS is reduced, leading to the downregulation of the downstream MAPK signaling pathway.[1][4][6] BI-3406 demonstrates high selectivity for Sos1 over the closely related Sos2.[1][5]

Table 1: Biochemical Activity of BI-3406

| Assay Type | Target/Interaction | Species | IC50 (nM) | Kd (nM) | Reference |

| Biochemical Protein-Protein Interaction | SOS1::KRAS | Human | 5 | [3] | |

| Biochemical Protein-Protein Interaction | SOS1::KRAS G12C | Human | 6 | [7] | |

| Biochemical Protein-Protein Interaction | SOS1::KRAS G12D | Human | 6 | [1] | |

| Surface Plasmon Resonance (SPR) | SOS1 | Human | 9.7 | [8] | |

| Selectivity vs. Sos2 | SOS2::KRAS | Human | >10,000 | [9][10] |

Cellular Activity and Anti-proliferative Effects

In cellular assays, BI-3406 effectively reduces RAS-GTP levels and inhibits the phosphorylation of downstream effectors such as ERK.[1][11] This leads to a potent anti-proliferative effect in a broad range of cancer cell lines harboring KRAS mutations, particularly at positions G12 and G13.[1][6] The anti-proliferative activity is significantly enhanced in three-dimensional (3D) cell culture models compared to traditional two-dimensional (2D) monolayers.[1]

Table 2: Cellular Activity of BI-3406 in KRAS-mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (nM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | pERK Inhibition | 4 | [10] |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 3D Proliferation | 16.5 | [7] |

| DLD-1 | Colorectal Cancer | G13D | pERK Inhibition | 24 | [9][10] |

| DLD-1 | Colorectal Cancer | G13D | 3D Proliferation | 36 | [9][10] |

| MIA PaCa-2 | Pancreatic Cancer | G12C | 3D Proliferation | 9-220 | [1] |

| SW620 | Colorectal Cancer | G12V | 3D Proliferation | 9-220 | [1] |

| LoVo | Colorectal Cancer | G13D | 3D Proliferation | 9-220 | [1] |

| A549 | Non-Small Cell Lung Cancer | G12S | 3D Proliferation | 9-220 | [1] |

Signaling Pathways and Experimental Workflows

Sos1-Mediated RAS Activation Pathway

The following diagram illustrates the canonical Sos1-mediated RAS activation pathway and the mechanism of inhibition by BI-3406. Sos1, a guanine nucleotide exchange factor (GEF), is recruited to the plasma membrane upon receptor tyrosine kinase (RTK) activation.[12][13] It then facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation and subsequent downstream signaling through pathways like the MAPK cascade.[14] BI-3406 binds to the catalytic domain of Sos1, preventing its interaction with RAS-GDP and thereby inhibiting this activation cycle.[1][5]

Caption: Sos1-mediated RAS activation and inhibition by BI-3406.

Experimental Workflow for In-vitro Characterization

This diagram outlines a typical workflow for the in-vitro characterization of a Sos1 inhibitor like BI-3406, progressing from initial biochemical assays to more complex cellular functional assays.

Caption: Workflow for in-vitro characterization of a Sos1 inhibitor.

Detailed Experimental Protocols

Biochemical Protein-Protein Interaction Assay (AlphaScreen)

This protocol is adapted from descriptions of assays used to measure the inhibition of the SOS1::KRAS interaction.[1][15]

Objective: To quantify the ability of BI-3406 to disrupt the interaction between recombinant Sos1 and KRAS proteins.

Materials:

-

Recombinant human Sos1 protein (catalytic domain)

-

Recombinant human KRAS protein (e.g., G12C or G12D mutant), GDP-loaded

-

AlphaLISA IgG (Protein A) Acceptor beads

-

AlphaScreen Streptavidin-conjugated Donor beads

-

Biotinylated anti-tag antibody (e.g., anti-His)

-

Tagged Sos1 and KRAS proteins (e.g., His-tag, GST-tag)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

-

BI-3406 compound series

-

384-well microplates

Procedure:

-

Prepare serial dilutions of BI-3406 in assay buffer.

-

In a 384-well plate, add recombinant tagged KRAS-GDP and biotinylated anti-tag antibody. Incubate for 15 minutes at room temperature.

-

Add the serially diluted BI-3406 or DMSO (vehicle control) to the wells.

-

Add recombinant tagged Sos1 protein to the wells.

-

Add a mixture of AlphaLISA Acceptor beads and AlphaScreen Donor beads to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is based on general methodologies for determining binding kinetics and affinity.[8][16]

Objective: To determine the binding affinity (Kd) and kinetics of BI-3406 to Sos1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant human Sos1 protein

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20)

-

BI-3406 compound series

Procedure:

-

Immobilize recombinant Sos1 onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of BI-3406 in running buffer.

-

Inject the BI-3406 solutions over the immobilized Sos1 surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between cycles if necessary.

-

Collect sensorgram data for each concentration.

-

Analyze the binding data using appropriate software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

RAS Activation Assay (G-LISA)

This protocol is a generalized procedure for measuring active RAS levels in cells.[1]

Objective: To measure the levels of GTP-bound (active) RAS in cells treated with BI-3406.

Materials:

-

KRAS-mutant cancer cell line (e.g., NCI-H358)

-

Cell lysis buffer

-

RAS G-LISA Activation Assay Kit (contains plates pre-coated with RAS-GTP binding protein)

-

BI-3406

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of BI-3406 or DMSO for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Add equal amounts of protein from each sample to the wells of the G-LISA plate.

-

Follow the manufacturer's instructions for incubation, washing, and addition of detecting antibody and substrate.

-

Read the absorbance on a plate reader.

-

Normalize the results to the vehicle-treated control to determine the percent inhibition of RAS activation.

3D Cell Proliferation Assay (CellTiter-Glo 3D)

This protocol is based on methods used to assess the anti-proliferative effects of BI-3406 in a more physiologically relevant 3D culture system.[1][3]

Objective: To determine the effect of BI-3406 on the viability and proliferation of cancer cells grown in a 3D spheroid culture.

Materials:

-

KRAS-mutant cancer cell line (e.g., MIA PaCa-2)

-

Ultra-low attachment spheroid microplates

-

Cell culture medium

-

BI-3406

-

CellTiter-Glo® 3D Cell Viability Assay reagent

Procedure:

-

Seed a defined number of cells per well in an ultra-low attachment plate to allow for spheroid formation.

-

Culture the cells for a period to allow spheroids to form and grow (e.g., 3-4 days).

-

Treat the spheroids with a serial dilution of BI-3406 or DMSO.

-

Incubate for an extended period (e.g., 4-7 days).

-

Add CellTiter-Glo 3D reagent to each well according to the manufacturer's protocol.

-

Incubate to lyse the cells and stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.

This guide provides a comprehensive summary of the in-vitro characterization of BI-3406, offering valuable data and methodologies for researchers in the field of oncology and drug discovery. The provided information underscores the potential of Sos1 inhibition as a therapeutic strategy for KRAS-driven cancers.

References

- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. pnas.org [pnas.org]

- 6. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]

- 9. Pardon Our Interruption [opnme.com]

- 10. Pardon Our Interruption [opnme.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. rupress.org [rupress.org]

- 13. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SOS1 - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Technical Guide: Cellular Effects of Sos1 Inhibition on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Sos1 in Oncology

Son of Sevenless homolog 1 (Sos1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signal transduction.[1][2] Its primary function is to activate RAS proteins by catalyzing the exchange of GDP for GTP, transitioning RAS from an inactive to an active state.[1][3][4][5] This activation is a key step in the receptor tyrosine kinase (RTK) pathway, which governs fundamental cellular processes like growth, proliferation, and survival.[1][3]

In many cancers, the RAS/MAPK pathway is hyperactivated due to mutations in genes such as KRAS, EGFR, or BRAF, leading to uncontrolled cell proliferation and tumor formation.[1][3][6] Sos1 is a central node in this pathway. Upon RTK activation (e.g., by EGF), Sos1 is recruited to the plasma membrane via the adaptor protein GRB2, where it activates RAS proteins (KRAS, NRAS, HRAS).[7][8][9] This triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway.[1]

Given its essential role as a direct, upstream activator of RAS, Sos1 has emerged as a compelling therapeutic target for cancers dependent on the RAS/MAPK pathway, particularly those driven by KRAS mutations, which are prevalent in deadly cancers like pancreatic, colorectal, and non-small cell lung cancer (NSCLC).[3][8][10] Inhibiting Sos1 offers a strategy to block this oncogenic signaling at its source.[1][11]

Mechanism of Action of Sos1 Inhibitors

Sos1 inhibitors are small molecules designed to disrupt the protein-protein interaction (PPI) between Sos1 and RAS.[1][8] These compounds typically bind to the catalytic domain of Sos1, sterically hindering its ability to engage with GDP-bound RAS.[11][12] This blockade prevents the nucleotide exchange process, effectively reducing the formation of active, GTP-loaded RAS and curtailing downstream MAPK pathway signaling.[3][10][11][12]

Unlike direct KRAS inhibitors, which may target specific mutants (e.g., G12C), Sos1 inhibitors can impact a broad range of KRAS-driven cancers, including those with other G12 and G13 mutations.[11][12] Furthermore, they can counteract the adaptive resistance mechanisms that limit the efficacy of downstream inhibitors, such as MEK inhibitors.[3][11][12] MEK inhibition can trigger a negative feedback loop that leads to increased Sos1 activation; co-inhibition of Sos1 abrogates this feedback, resulting in a more profound and sustained pathway blockade.[4][6][12]

References

- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 7. pnas.org [pnas.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Epigenetic and post-transcriptional modulation of SOS1 can promote breast cancer metastasis through obesity-activated c-Met signaling in African American women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pardon Our Interruption [opnme.com]

- 11. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]

- 12. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of BAY-293: A Potent Sos1 Inhibitor for RAS-Driven Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for BAY-293, a potent and selective inhibitor of the Son of sevenless homolog 1 (Sos1). By disrupting the crucial interaction between Sos1 and KRAS, BAY-293 presents a promising therapeutic strategy for a broad range of cancers driven by RAS mutations. This document summarizes the mechanism of action, in vitro and in vivo efficacy, and potential for combination therapies, supported by detailed experimental protocols and data visualizations.

Mechanism of Action: Disrupting the KRAS-Sos1 Interaction

BAY-293 functions by directly interfering with the protein-protein interaction between Sos1, a guanine nucleotide exchange factor (GEF), and KRAS.[1][2][3] Sos1 facilitates the exchange of GDP for GTP on RAS, switching it to its active, signal-transducing state. By blocking this interaction, BAY-293 effectively prevents RAS activation, thereby inhibiting downstream signaling through pathways critical for tumor cell proliferation and survival, such as the RAF-MEK-ERK pathway.[2][3][4]

The potency of BAY-293 in disrupting this interaction has been quantified with a half-maximal inhibitory concentration (IC50) of 21 nM.[1][2][3][5][6] This targeted mechanism allows BAY-293 to act as a "pan-KRAS" inhibitor, as its function is independent of the specific KRAS mutation type.[7][8]

Caption: KRAS signaling pathway and the inhibitory action of BAY-293.

In Vitro Efficacy

The preclinical evaluation of BAY-293 has demonstrated its activity across a variety of cancer cell lines, including those with wild-type KRAS and various KRAS mutations.

Biochemical and Cellular Activity

BAY-293 has been shown to inhibit RAS activation in cellular contexts, with IC50 values in the submicromolar range in HeLa cells.[1][3][6] Furthermore, it efficiently reduces the levels of phosphorylated ERK (pERK), a key downstream marker of RAS pathway activation, in K-562 cells without affecting total ERK levels.[1][3]

| Parameter | Target/Cell Line | IC50 Value | Reference |

| KRAS-SOS1 Interaction | Biochemical Assay | 21 nM | [1][3][5] |

| RAS Activation | HeLa Cells | Submicromolar | [1][3][6] |

| RAS Activation (KRAS-G12C) | Calu-1 Cells | 200 nM | [7] |

| RAS Activation (RAS-WT) | HeLa Cells | 410 nM | [7] |

Antiproliferative Activity

BAY-293 exhibits potent antiproliferative effects against a panel of cancer cell lines, demonstrating its broad applicability.

| Cell Line | Cancer Type | KRAS Status | Antiproliferative IC50 (nM) | Reference |

| K-562 | Chronic Myeloid Leukemia | Wild-Type | 1,090 | [3][6] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 995 | [3][6] |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 3,480 | [3][6] |

| Calu-1 | Non-Small Cell Lung Cancer | G12C | 3,190 | [3][6] |

| MIA PaCa-2 | Pancreatic Cancer | G12C | Not specified | [7][9] |

| AsPC-1 | Pancreatic Cancer | G12D | Not specified | [9] |

| BxPC3 | Pancreatic Cancer | Wild-Type | Not specified | [7][9] |

| NCI-H23 | Non-Small Cell Lung Cancer | G12C | ~2,500 | [10] |

| BH828 | Non-Small Cell Lung Cancer | Not specified | 1,700 | [10] |

| BH837 | Non-Small Cell Lung Cancer | Not specified | 3,700 | [10] |

In Vivo Efficacy

In vivo studies have provided evidence of BAY-293's antitumor effects. In a study on anaplastic thyroid carcinoma (ATC), BAY-293 was shown to effectively block the KRAS/MAPK/ERK pathway.[11] This led to a reduction in cell migration and an increase in apoptosis, ultimately slowing tumor progression in an in vivo model.[11] Additionally, in an in vitro model of oral squamous cell carcinoma (OSCC), BAY-293 significantly reduced cell viability.[11]

Caption: A generalized workflow for in vivo efficacy studies of BAY-293.

Synergistic Combinations

A key finding from the preclinical evaluation of BAY-293 is its potential for synergistic activity when combined with other targeted agents. This is particularly relevant for overcoming adaptive resistance mechanisms.

-

KRAS G12C Inhibitors : BAY-293 has demonstrated synergistic antiproliferative effects when combined with the KRAS G12C inhibitor ARS-853 in mutant KRAS cell lines like NCI-H358 and Calu-1.[2]

-

MEK Inhibitors : The combination of Sos1 inhibition with MEK inhibitors such as trametinib has been shown to be synergistic, particularly in KRAS-amplified cancer cells.[7]

-

EGFR Tyrosine Kinase Inhibitors (TKIs) : In EGFR-mutated non-small cell lung cancer (NSCLC) spheroids with wild-type KRAS, BAY-293 synergizes with EGFR-TKIs to block cellular growth.[7]

-

Other Agents : Studies have shown that BAY-293 synergizes with modulators of glucose metabolism, cell cycle inhibitors, and various chemotherapeutics in NSCLC and pancreatic cancer cell lines.[9][10][12]

Safety and Toxicology

While comprehensive in vivo safety and toxicology data for BAY-293 are not extensively published, it is positioned as a valuable chemical probe for research rather than a compound optimized for clinical use.[7][10] A potential concern for pan-KRAS inhibitors is the risk of toxicity to normal tissues, which may limit their therapeutic window when used as single agents.[10][12] This highlights the importance of exploring combination therapies to potentially use lower, less toxic doses of BAY-293.[10]

Experimental Protocols

KRAS-Sos1 Interaction Assay

-

Principle : A biochemical assay, likely a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar proximity-based assay, is used to measure the direct interaction between purified KRAS and Sos1 proteins.

-

Method :

-

Recombinant, tagged (e.g., His-tag, GST-tag) KRAS and Sos1 proteins are purified.

-

One protein is labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

The proteins are incubated together in a microplate in the presence of varying concentrations of BAY-293.

-

If interaction occurs, FRET from the donor to the acceptor is detected by a plate reader.

-

The signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation (MTT) Assay

-

Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Method :

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of BAY-293 (and/or combination drugs) for a specified period (e.g., 72 hours).[1]

-

After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values are determined by analyzing the dose-response curve.

-

Western Blot Analysis for pERK

-

Principle : This technique is used to detect and quantify the levels of specific proteins, in this case, phosphorylated ERK (pERK) and total ERK, in cell lysates.

-

Method :

-

Cells are treated with BAY-293 for a specified time (e.g., 60 minutes).[1][3]

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by size via SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pERK and total ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected on X-ray film or with a digital imager.

-

Caption: The logical flow of preclinical evaluation for an inhibitor like BAY-293.

Conclusion

BAY-293 is a potent and selective Sos1 inhibitor that effectively disrupts the KRAS-Sos1 interaction, leading to the inhibition of RAS signaling. Preclinical data have demonstrated its antiproliferative activity in a wide range of cancer cell lines with diverse KRAS mutation statuses and have shown promising antitumor effects in vivo. A particularly compelling aspect of BAY-293 is its synergistic potential with other targeted therapies, suggesting a path forward to overcome resistance and potentially mitigate toxicity. While BAY-293 itself is primarily a research tool, the wealth of preclinical data strongly supports the inhibition of Sos1 as a viable and promising therapeutic strategy for treating RAS-driven tumors. Further investigation into this class of inhibitors is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. BAY-293 is a Selective KRas-SOS1 Inhibitor for RAS-Driven Tumors Treatment | MedChemExpress [medchemexpress.eu]

- 4. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BAY-293 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor effect of SOS-1/KRAS inhibitor BAY-293 against head and neck carcinoma [tesidottorato.depositolegale.it]